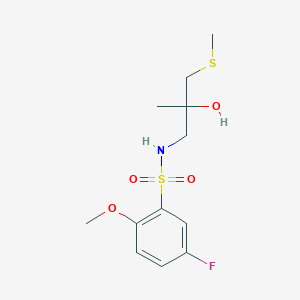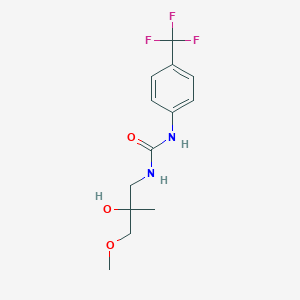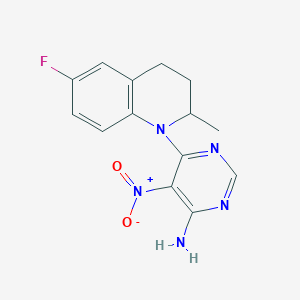
6-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-5-nitropyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-5-nitropyrimidin-4-amine is a synthetic organic compound that belongs to the class of quinoline derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-5-nitropyrimidin-4-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.
Introduction of the fluoro and methyl groups: Fluorination can be done using reagents like Selectfluor, while methylation can be achieved using methyl iodide or dimethyl sulfate.
Formation of the pyrimidine ring: This can be synthesized through a Biginelli reaction, involving a β-keto ester, an aldehyde, and urea.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of 6-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-5-aminopyrimidin-4-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
The compound is studied for its potential as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology
In biological research, quinoline derivatives are often investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine
Industry
In the industrial sector, such compounds can be used in the development of new materials, including dyes and polymers.
Mécanisme D'action
The mechanism of action of 6-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-5-nitropyrimidin-4-amine would depend on its specific biological target. Typically, quinoline derivatives exert their effects by interacting with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroquine: A well-known antimalarial drug.
Quinoline: The parent compound of many derivatives with diverse biological activities.
Nitroquinolines: Compounds with nitro groups that exhibit antimicrobial properties.
Uniqueness
6-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-5-nitropyrimidin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Propriétés
IUPAC Name |
6-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-5-nitropyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN5O2/c1-8-2-3-9-6-10(15)4-5-11(9)19(8)14-12(20(21)22)13(16)17-7-18-14/h4-8H,2-3H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUKMLGEDPRAHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C3=NC=NC(=C3[N+](=O)[O-])N)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
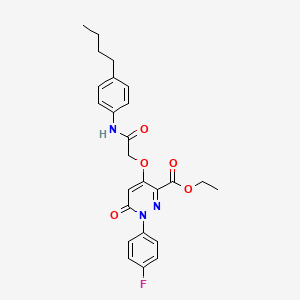
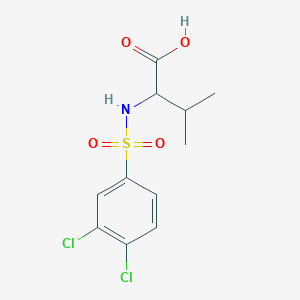
![2-(3-chlorobenzyl)-N-cyclohexyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2638845.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2638846.png)
![2-[3-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]-1,3-benzothiazole](/img/structure/B2638847.png)
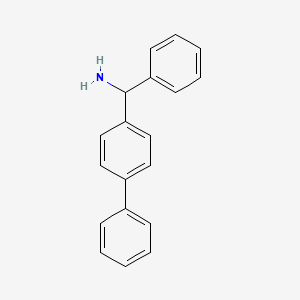
![2-chloro-7-(pyridin-3-yl)-6-(m-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2638849.png)
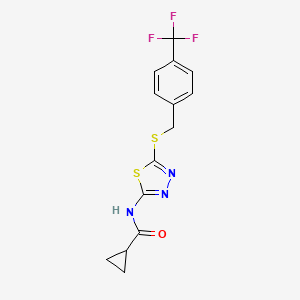
![3-benzyl-2-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B2638852.png)
![2-(4-fluorophenyl)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2638854.png)
![2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2638855.png)
![2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2638857.png)
